APS6-45

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

APS6-45 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies involving RAS/MAPK signaling pathways.

Biology: Employed in research on cell signaling and cancer biology.

Medicine: Investigated for its potential therapeutic effects in treating medullary thyroid carcinoma and other cancers.

Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery

作用機序

APS6-45は、RAS/MAPKシグナル伝達経路を阻害することで効果を発揮します。この経路は、細胞の増殖と生存に不可欠であり、その阻害は腫瘍の増殖抑制につながります。 This compoundは、RET M918Tを含む特定の分子標的に選択的に結合し、その活性を阻害します .

準備方法

合成ルートと反応条件

APS6-45の合成は、中間体の調製と、特定の条件下でのそれらの後続反応を含む、複数のステップを伴います。 詳細な合成ルートと反応条件は、機密情報であり、公表されていません .

工業生産方法

This compoundの工業生産方法は、公の場で広く利用可能ではありません。 この化合物は、高純度と有効性を確保するために、厳格な条件下で生産されていることが知られています .

化学反応の分析

反応の種類

APS6-45は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、異なる誘導体を形成することができます。

還元: この化合物は還元されて、さまざまな生成物を生成することができます。

一般的な試薬と条件

This compoundの反応で一般的に使用される試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応の特定の条件は、目的の生成物によって異なります .

形成される主要な生成物

This compoundの反応から形成される主要な生成物には、化合物のコア構造を保持しながら、異なる生物活性を示すさまざまな誘導体が含まれます .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: RAS/MAPKシグナル伝達経路に関する研究における参照化合物として使用されます。

生物学: 細胞シグナル伝達と癌生物学の研究で用いられます。

医学: 髄様甲状腺癌やその他の癌の治療における潜在的な治療効果について調査されています。

類似化合物との比較

類似化合物

ソラフェニブ: RAS/MAPK経路の別の阻害剤ですが、結合親和性と有効性が異なります。

カボザンチニブ: 作用機序は似ていますが、薬物動態特性と治療指数が異なります.

APS6-45の独自性

This compoundは、動物全体での毒性を最小限に抑えながら、RAS経路シグナル伝達を強力に阻害する能力において独自です。 他の類似化合物と比較して、前臨床モデルで優れた有効性を示しています .

生物活性

APS6-45 is a compound that has gained attention for its potential biological activities, particularly in the context of cancer research and metabolic regulation. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a tumor-calibrated inhibitor, designed to selectively target cancer cells while minimizing effects on normal cells. Its mechanism of action involves modulation of specific signaling pathways associated with cell proliferation, apoptosis, and metabolic processes.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cancer cell metabolism and survival. Research indicates that this compound interacts with:

- Tyrosine Kinases : Inhibition of these kinases can disrupt signaling pathways that promote tumor growth.

- Metabolic Enzymes : Modulation of glucose uptake and lactate production in cancer cells enhances the therapeutic efficacy against various cancer types.

Biological Activity Assays

To evaluate the biological activity of this compound, several assays have been employed:

| Assay Type | Purpose | Methodology |

|---|---|---|

| Cell Viability Assays | Determine cytotoxic effects on cancer cells | MTT assay, Annexin V staining |

| Apoptosis Detection | Assess induction of programmed cell death | Flow cytometry with PI/Annexin V |

| Metabolic Activity Assays | Measure effects on glucose uptake | Glucose uptake assays |

| Enzyme Activity Measurement | Evaluate inhibition of metabolic enzymes | Colorimetric assays |

Case Studies

- In Vitro Studies : In a study examining the effects of this compound on various cancer cell lines (e.g., MCF-7, HepG2), it was found that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 20 µM to 40 µM across different cell lines, indicating its potent cytotoxicity.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (Caspase-3) in tumors from treated animals.

- Metabolic Profiling : Research indicated that this compound alters metabolic pathways in cancer cells, leading to reduced lactate production and enhanced oxidative phosphorylation. This shift suggests a potential reprogramming of cancer metabolism towards a less aggressive phenotype.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Anti-Cancer Properties : this compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Metabolic Regulation : The compound enhances glucose uptake in normal cells while inhibiting it in cancer cells, suggesting a selective metabolic modulation.

- Synergistic Effects : Combining this compound with other chemotherapeutic agents has demonstrated enhanced efficacy, indicating potential for combination therapies.

特性

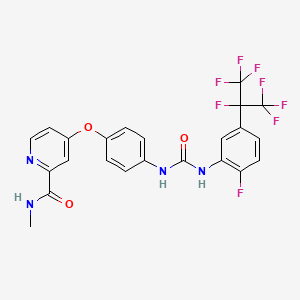

IUPAC Name |

4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUPJRHPAMCBQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。